molecular formula C25H29N5O2S B4829662 N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B4829662
M. Wt: 463.6 g/mol
InChI Key: WIEJPDCLPVPEJP-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a carbazole moiety, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the carbazole moiety, and the final acetamide functionalization. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Carbazole Moiety: This step often involves the use of carbazole derivatives and coupling reactions, such as Suzuki or Stille coupling, to attach the carbazole to the triazole ring.

    Acetamide Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide is unique due to its combination of a triazole ring, carbazole moiety, and acetamide group, which confer specific chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-[4-[4-methyl-5-[2-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-16(31)26-18-13-11-17(12-14-18)24-27-28-25(29(24)2)33-15-23(32)30-21-9-5-3-7-19(21)20-8-4-6-10-22(20)30/h11-14H,3-10,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJPDCLPVPEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N3C4=C(CCCC4)C5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

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